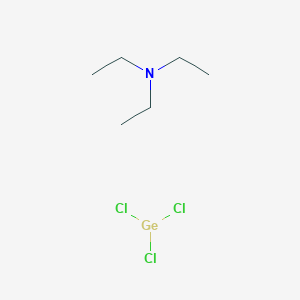
CID 73182129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 73182129” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 73182129 involves specific synthetic routes and reaction conditions. The exact details of these methods are typically documented in scientific literature and patents. For instance, one common approach might involve the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
CID 73182129 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common reagents might include potassium permanganate or chromium trioxide.
Reduction: Common reagents might include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents might include halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the nature of the starting material. For example, oxidation might produce a ketone or an aldehyde, while reduction might produce an alcohol.
Scientific Research Applications
CID 73182129 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions.
Biology: It can be used in studies of biological processes and pathways.
Medicine: It can be used in the development of new pharmaceuticals or as a tool in medical research.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 73182129 involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit a specific enzyme or activate a particular signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 73182129 might include other substances with similar chemical structures or properties. These could be identified through database searches or chemical similarity analyses.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the particular properties that result from this structure. This might include its reactivity, stability, or specific interactions with biological targets.
Properties
Molecular Formula |
C6H15Cl3GeN |
|---|---|
Molecular Weight |
280.2 g/mol |
InChI |
InChI=1S/C6H15N.Cl3Ge/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |
InChI Key |
BPJHGIIIESYTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.Cl[Ge](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


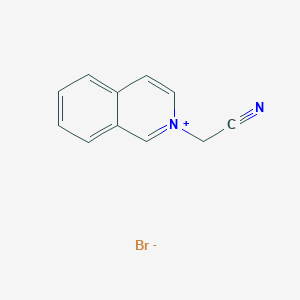
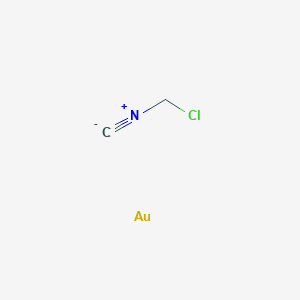
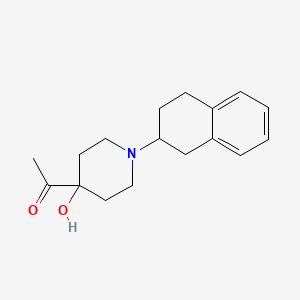


![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
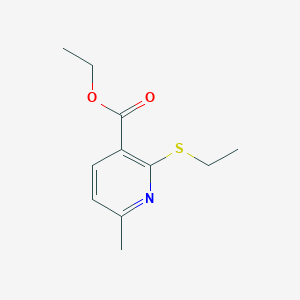
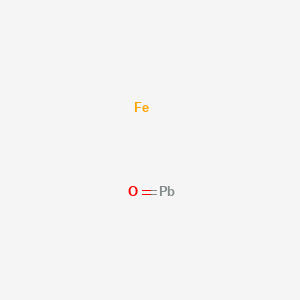
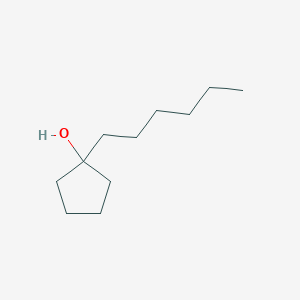
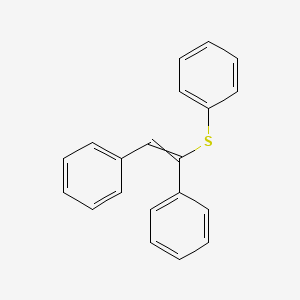

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

